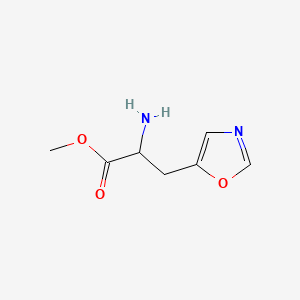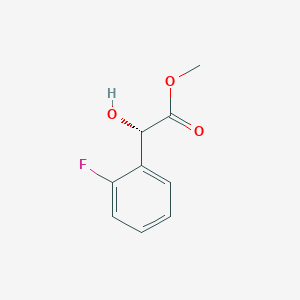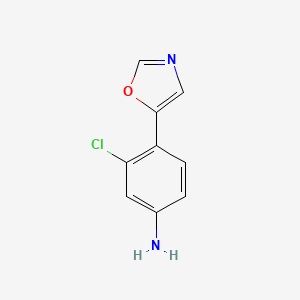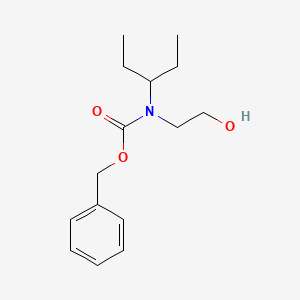
Methyl 2-amino-3-(oxazol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(oxazol-5-yl)propanoate is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1-phenylethanone with acetyl chloride to form an intermediate, which then undergoes cyclodehydration in the presence of sulfuric acid to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the amino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups onto the oxazole ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(oxazol-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Uniqueness
Methyl 2-amino-3-(oxazol-5-yl)propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)6(8)2-5-3-9-4-12-5/h3-4,6H,2,8H2,1H3 |
InChI-Schlüssel |
WZTCZCGZBBJEDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CN=CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)

![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)

![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

